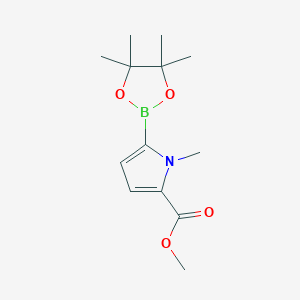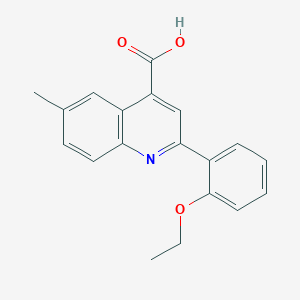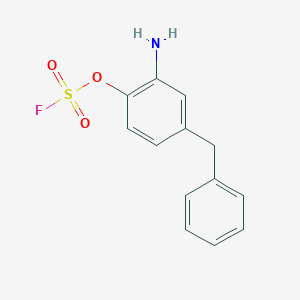
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from an aniline derivative, demonstrated antitumor activity toward a panel of cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, indicating potential as anticancer agents (Maftei et al., 2013).
Green Synthesis Approaches : Research into the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using various catalysts, including ionic liquids and cesium carbonate, highlights sustainable and efficient methodologies for producing key intermediates in drug synthesis, such as Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009); (Patil et al., 2008).
Chemical Fixation of CO2 : The chemical fixation of CO2 into 2-aminobenzonitriles as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones aligns with green chemistry principles, underscoring the importance of environmentally friendly synthesis routes for pharmaceutical intermediates (Vessally et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "3,4-dimethylbenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "triethylamine", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-methylbenzylidene ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base catalyst such as sodium hydroxide, followed by cyclization using phosphorus oxychloride.", "Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reacting 3,4-dimethylbenzoyl chloride with hydrazine hydrate in the presence of a base catalyst such as sodium hydroxide.", "Step 4: Synthesis of the final product by coupling 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine using a coupling agent such as triethylamine." ] } | |
CAS番号 |
1207060-38-5 |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC名 |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-15-4-7-18(8-5-15)14-30-25(31)21-11-10-20(13-22(21)27-26(30)32)24-28-23(29-33-24)19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,27,32) |
InChIキー |
FUIURGLTJMMQRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)C)C)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2775044.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2775048.png)
![8-benzyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775049.png)
amine hydrochloride](/img/structure/B2775050.png)



![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)
